In-Depth Technical Guide to the Spectral Properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
In-Depth Technical Guide to the Spectral Properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This cyanine-based dye is functionalized with two polyethylene (B3416737) glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester, making it a valuable tool for labeling biomolecules in various research and drug development applications. This document details its spectral characteristics, experimental protocols for their determination, and the fundamental reaction mechanism for its use in bioconjugation.
Core Spectral Properties
| Spectral Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.07 - 0.2 | [3] |
Note: The extinction coefficient is based on the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5[2]. The quantum yield is an estimated range, with the lower value reported for a similar PEGylated Cy5 derivative and the higher value for non-PEGylated Cy5-NHS ester[3]. Researchers are advised to perform their own spectroscopic characterization for precise quantification.
Experimental Protocols
Accurate determination of the spectral properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is crucial for quantitative applications. The following are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra.
Materials:
-
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects[4].
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation mode.
-
Set the excitation wavelength to the expected maximum (around 649 nm).
-
Scan a range of emission wavelengths, typically from 660 nm to 800 nm.
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem)[4].
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the determined maximum (λem).
-
Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex)[4].
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a specific wavelength and can be determined using the Beer-Lambert law (A = εcl).
Materials:
-
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Analytical balance and volumetric flasks
-
Appropriate solvent (e.g., DMSO or PBS)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λex).
-
Data Analysis: Plot absorbance versus concentration. The slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length is 1 cm[3].
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is often determined relative to a standard with a known quantum yield.
Materials:
-
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 solution
-
A quantum yield standard with a known Φ in the same solvent (e.g., Cresyl Violet)
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1[3].
-
Absorbance and Emission Measurement: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Data Integration: Integrate the area under the emission curve for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
NHS Ester-Amine Conjugation
The NHS ester group of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 reacts with primary amines on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: NHS Ester-Amine Reaction Mechanism.
Experimental Workflow for Protein Labeling
This workflow outlines the general steps for labeling a protein with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.
Caption: General workflow for protein labeling.
Applications in Research and Drug Development
The far-red emission of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules. Its primary application is in the fluorescent labeling of proteins, antibodies, and other biomolecules for a variety of downstream uses, including:
-
Fluorescence Microscopy: Visualization of labeled molecules within cells and tissues[5].
-
Flow Cytometry: Identification and sorting of cells based on the presence of labeled surface or intracellular markers[5].
-
In Vivo Imaging: The near-infrared properties of Cy5 allow for deeper tissue penetration, making it suitable for animal imaging studies[5].
-
Molecular Probes: Development of targeted probes for studying specific biological pathways and for diagnostic purposes. Cy5-labeled probes are used to investigate protein-protein interactions, receptor binding, and enzyme activity[][7].
-
Drug Delivery: The PEGylated nature of the dye can improve the pharmacokinetic properties of labeled therapeutics, and its fluorescent properties allow for tracking their distribution and target engagement.
References
- 1. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5_2107273-30-1_新研博美 [xinyanbm.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 [myskinrecipes.com]
- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
